![molecular formula C16H16N2O2 B14656549 N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide CAS No. 51771-24-5](/img/structure/B14656549.png)
N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzamide, featuring a methoxyphenyl group and a methylideneamino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methylbenzamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: N-[(4-Methoxyphenyl)methylamino]-4-methyl-benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzenesulfonamide
- 4-[(4-Methoxyphenyl)methylideneamino]phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide is unique due to its specific structural features, such as the methoxy group and the methylideneamino linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
51771-24-5 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C16H16N2O2/c1-12-3-7-14(8-4-12)16(19)18-17-11-13-5-9-15(20-2)10-6-13/h3-11H,1-2H3,(H,18,19) |
InChIキー |
OOKLGKSLBUQUPM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


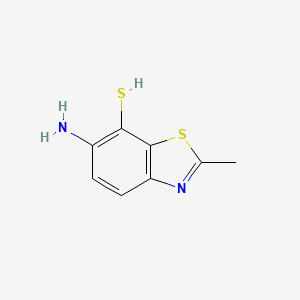
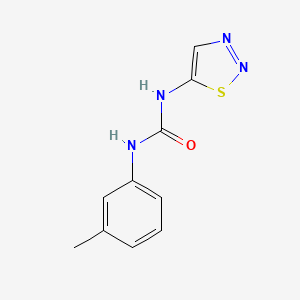
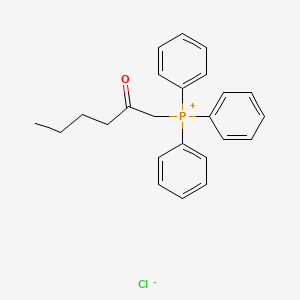
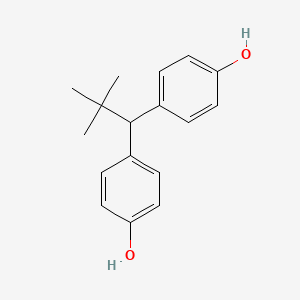

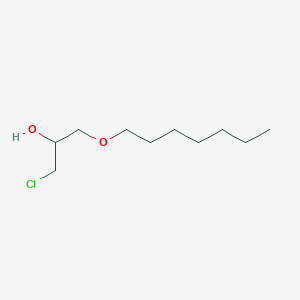
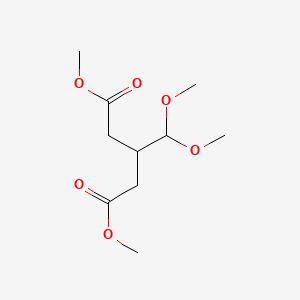
stannane](/img/structure/B14656516.png)
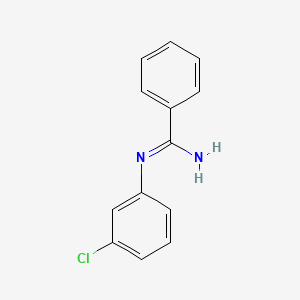
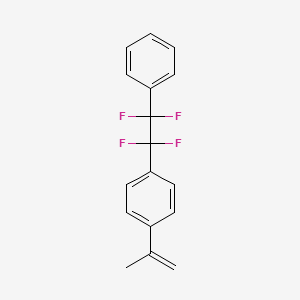
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
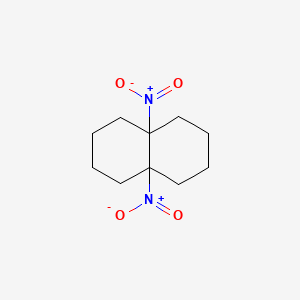
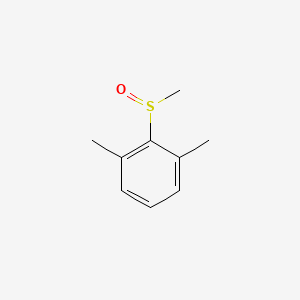
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
